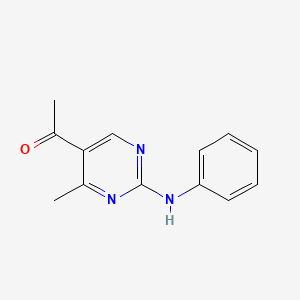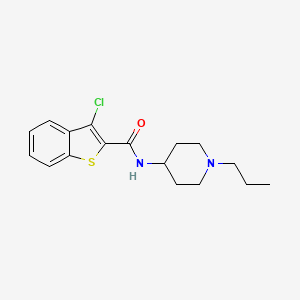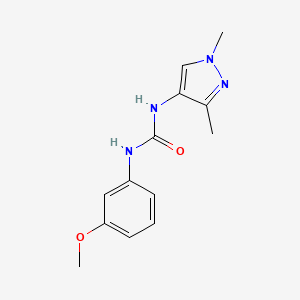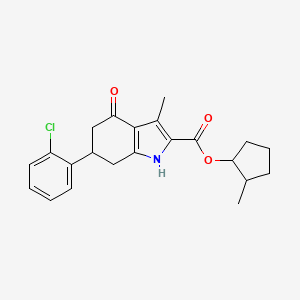![molecular formula C21H32N2O3S B4628451 4-methyl-1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4628451.png)
4-methyl-1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various chemical strategies, including the incorporation of sulfonamide groups to enhance biological activity and selectivity towards certain receptors. For instance, novel (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated for their activity on human beta(3)-adrenergic receptors, demonstrating the significance of the sulfonamide group in achieving potent agonist activity with selectivity over beta(1) and beta(2) receptors (Hu et al., 2001).
Molecular Structure Analysis
The molecular and crystal structures of related piperidine derivatives have been extensively studied, revealing insights into the arrangement and interactions within these compounds. For example, the synthesis and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate stabilized by hydrogen bonding and C-H…π interactions highlight the complex molecular interactions and stability mechanisms in piperidine-based structures (Khan et al., 2013).
Chemical Reactions and Properties
The reactivity and chemical behavior of piperidine derivatives can be demonstrated through various reactions, such as the Hoffmann exhaustive methylation and reactions with hydroxyl ions, which offer insights into the chemical properties and potential functionalization strategies for these compounds (Šestáková et al., 1966).
Physical Properties Analysis
Investigations into the physical properties of piperidine derivatives, such as their crystal and molecular structures, provide essential information on the compound's stability, conformation, and potential intermolecular interactions. Studies on compounds like 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(Phenyl)piperidine and its derivatives help in understanding the influence of hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their reactivity, functional group transformations, and interaction with biological targets, are crucial for their application in medicinal chemistry. For example, the synthesis and antimicrobial activity evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens demonstrate the potential of these compounds in therapeutic applications (Vinaya et al., 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of related heterocyclic systems involves reactions with sulfur and active methylene nitriles, leading to compounds with potential biological activities. These synthesized compounds have been studied for their structures and potential applications in medicinal chemistry (El-kashef et al., 2007).
- Modifications of certain piperidine derivatives have been explored to balance antiviral potency with reasonable pharmacokinetics, suggesting their utility in designing compounds with specific biological activities (Lynch et al., 2003).
Biological Activity
- A series of novel (4-piperidin-1-yl)-phenyl sulfonamides has been prepared, demonstrating potent agonistic activity at the beta(3)-adrenergic receptor, indicating their potential for therapeutic applications in treating metabolic disorders (Hu et al., 2001).
- The fission of activated carbon-nitrogen and carbon-sulfur bonds has been studied, revealing insights into the chemical behavior of certain piperidinyl derivatives, which could inform the development of new synthetic strategies in organic chemistry (Šestáková et al., 1966).
Anticancer Potential
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents, demonstrating significant activity against certain cancer cell lines. This highlights the compound's potential as a basis for developing new anticancer therapies (Rehman et al., 2018).
Antimicrobial Activity
- Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety have shown antimicrobial activity, underscoring the versatility of piperidinyl derivatives in creating potent antimicrobial agents (Ammar et al., 2004).
Structural Analysis
- Crystal structure analysis of derivatives has provided detailed insights into their molecular configurations, which is crucial for understanding their reactivity and potential interactions with biological targets (Yang et al., 2008).
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-[1-(3-phenylpropylsulfonyl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c1-18-9-13-22(14-10-18)21(24)20-11-15-23(16-12-20)27(25,26)17-5-8-19-6-3-2-4-7-19/h2-4,6-7,18,20H,5,8-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTMUGBWPBLZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide](/img/structure/B4628371.png)

![3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4628375.png)
![ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4628381.png)

![N-{1-[1-(2-amino-2-oxoethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B4628408.png)



![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4628436.png)

![N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4628449.png)

![3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4628462.png)